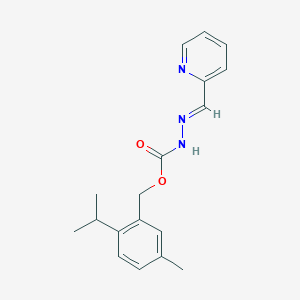
N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a hydroxyamino carbonyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The hydroxyamino carbonyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- N-(2-Aminophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- N-(2-Methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
Uniqueness
N-(2((Hydroxyamino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is unique due to its hydroxyamino carbonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
39630-03-0 |
|---|---|
Fórmula molecular |
C18H17N3O4 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
N-[2-(hydroxycarbamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O4/c22-16-10-12(11-21(16)13-6-2-1-3-7-13)17(23)19-15-9-5-4-8-14(15)18(24)20-25/h1-9,12,25H,10-11H2,(H,19,23)(H,20,24) |
Clave InChI |
CYJDLMURDMXSHZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
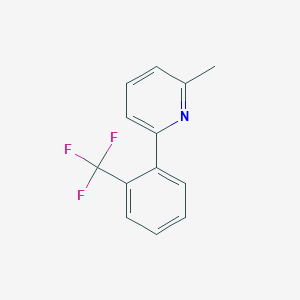

![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
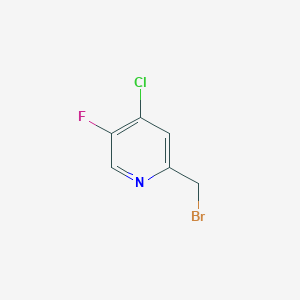
![[Dichloro(phenyl)methyl]carbonimidoyl](/img/structure/B14147712.png)
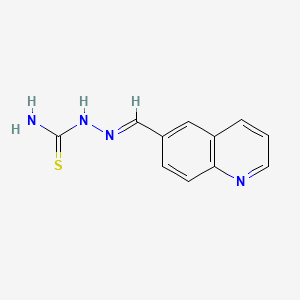

![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}heptanamide](/img/structure/B14147725.png)
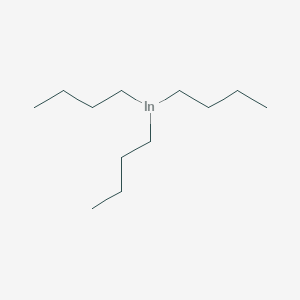
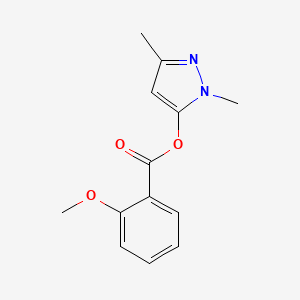
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B14147746.png)
